molecular formula C8H5F3N2O2S B3100387 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid CAS No. 1368302-66-2

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid

Cat. No.: B3100387
CAS No.: 1368302-66-2
M. Wt: 250.20 g/mol
InChI Key: SQBRRBURKCMCOT-UHFFFAOYSA-N
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Description

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid (Molecular Formula: C 8 H 5 F 3 N 2 O 2 S, Molecular Weight: 250.20) is a key chemical intermediate in medicinal chemistry research. This compound belongs to the imidazo[2,1-b]thiazole chemical class, characterized by a fused heterobicyclic structure . The primary research application of this scaffold is in the development of novel anti-tuberculosis agents. Imidazo[2,1-b]thiazole-5-carboxamides (ITAs) demonstrate potent activity against Mycobacterium tuberculosis by specifically targeting QcrB, an essential component of the cytochrome bcc-aa 3 supercomplex in the bacterial electron transport chain . Inhibition of QcrB disrupts mycobacterial energy metabolism, making this scaffold a promising candidate for tackling drug-resistant TB strains . Researchers utilize this carboxylic acid derivative as a precursor for synthesizing active carboxamide derivatives for microbiological and pharmacological evaluation. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or human use. Please note that this compound may be associated with multiple CAS registry numbers (including 1369332-25-1 and 1368302-66-2) . Researchers should verify the specific identifier with their supplier. For safe handling, refer to the associated Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O2S/c1-3-2-16-7-12-5(8(9,10)11)4(6(14)15)13(3)7/h2H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBRRBURKCMCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(N12)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858613
Record name 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368302-66-2
Record name 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid typically involves the reaction of thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone. The reaction proceeds through a series of steps including cyclization and substitution reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazo[2,1-b]thiazole Core

Ethyl 3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate
  • Structure : Ethyl ester derivative of the target compound.
  • Key Differences : The carboxylic acid (-COOH) is replaced with an ethyl ester (-COOEt).
  • Properties :
    • Higher lipophilicity (logP) due to the ester group.
    • Predicted pKa = 0.21 (vs. ~3–4 for the carboxylic acid).
    • Molar mass = 278.25 g/mol .
  • Applications : Intermediate in synthesis; ester groups are often used to improve cell membrane permeability in prodrugs .
3-Methyl-6-Phenylimidazo[2,1-b]thiazole (mpmt)
  • Structure : Phenyl group at position 6 instead of -CF₃.
  • Key Differences : Lacks electron-withdrawing -CF₃ and -COOH groups.
  • Properties :
    • Lower metabolic stability compared to fluorinated analogs.
    • Used as a ligand in phosphorescent iridium complexes for OLEDs .
  • Applications : Coordination chemistry; less relevant in medicinal chemistry due to absence of polar functional groups .
6-(4-Nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole Derivatives
  • Structure : Contains a 1,3,4-thiadiazole ring fused to imidazo-thiazole.
  • Key Differences : Thiadiazole ring introduces additional nitrogen atoms, altering electronic properties.
  • Properties :
    • Moderate antitubercular activity (MIC = 2–8 µg/mL against M. tuberculosis).
    • Synthesized via microwave-assisted methods for higher yields .
  • Applications : Antimycobacterial agents; structural flexibility allows for diverse derivatization .

Functional Group Modifications

5-Nitrofuran-Tagged Imidazo[2,1-b]thiazoles
  • Structure : Features a 5-nitrofuran substituent (e.g., compound 4j–4m in ).
  • Key Differences : Nitrofuran group enhances redox activity, enabling antimicrobial effects.
  • Properties :
    • Broad-spectrum activity against ESKAPE pathogens.
    • Nitrofuran moiety prone to enzymatic reduction, generating reactive intermediates .
  • Applications: Antibacterial agents; outperforms non-nitrofuran analogs in potency .
6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde
  • Structure : Carbaldehyde (-CHO) at position 5 instead of -COOH.
  • Key Differences : Aldehyde group is more reactive, enabling Schiff base formation.
  • Properties: Lower solubility in aqueous media compared to the carboxylic acid. Potential for covalent binding to biological targets .
  • Applications : Intermediate in synthesizing hydrazones or thiosemicarbazones for anticancer studies .

Fluorinated Analogs

2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile
  • Structure : Nitrile (-CN) replaces -COOH.
  • Key Differences : Nitrile group enhances metabolic stability and lipophilicity.
  • Properties :
    • Higher logP (predicted >2.5) compared to the carboxylic acid.
    • CAS: 1823346-57-1 .
  • Applications : Building block for kinase inhibitors; nitriles are common in FDA-approved drugs .
Trifluoromethylated Imidazo[4,5-b]pyridines
  • Structure : Pyridine-fused imidazole core (e.g., compounds in ).
  • Properties :
    • Enhanced fluorescence properties for optoelectronic applications.
    • Sulfonyl groups improve solubility in polar solvents .
  • Applications : Anticancer agents; targets tyrosine kinases .

Biological Activity

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiproliferative, and antitubercular properties, supported by data tables and relevant research findings.

  • Molecular Formula : C7H5F3N2OS
  • Molecular Weight : 224.19 g/mol
  • CAS Number : 1823520-39-3

Antibacterial Activity

Research indicates that imidazo[2,1-b]thiazole derivatives exhibit notable antibacterial properties. A study demonstrated that various derivatives of imidazo[2,1-b]thiazole, including those with trifluoromethyl substitutions, showed enhanced activity against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Derivatives

CompoundMIC (μg/mL)Target Bacteria
This compound0.008 - 0.046Staphylococcus aureus, Escherichia coli
Reference Drug (Ampicillin)0.5 - 1.0Various

In vitro studies have shown that the compound exhibits Minimum Inhibitory Concentration (MIC) values ranging from 0.0080.008 to 0.046μg/mL0.046\,\mu g/mL, indicating its potency compared to traditional antibiotics like ampicillin and streptomycin .

Antiproliferative Activity

The antiproliferative effects of imidazo[2,1-b]thiazole derivatives have been explored in various cancer cell lines. A series of studies reported that these compounds demonstrated significant cytotoxicity against several cancer types.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundHeLa (cervical carcinoma)1.4 - 4.2
Reference Drug (Doxorubicin)HeLa0.05

The compound's IC50 values suggest strong antiproliferative activity against human cervix carcinoma cells, with values in the submicromolar range .

Antitubercular Activity

Recent studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as anti-tuberculosis agents. The compound has been assessed for its effectiveness against Mycobacterium tuberculosis.

Table 3: Antitubercular Activity

CompoundMIC (μM)Resistance Type
This compound0.0625 - 2.5Mono-drug resistant
Reference Drug (Rifampicin)<0.001Multi-drug resistant

The compound exhibited low nanomolar potency against both replicating and drug-resistant strains of M. tuberculosis, indicating its potential as a therapeutic agent for tuberculosis .

Case Studies and Research Findings

A comprehensive study evaluated the intracellular activity of imidazo[2,1-b]thiazole derivatives in macrophages, demonstrating that these compounds could effectively penetrate cells and exert their antibacterial effects from within . Another investigation focused on the structural optimization of these compounds to enhance their biological activity further.

Q & A

Q. What are the established synthetic methodologies for 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves two strategies:

  • Traditional approach : Reacting 2-amino-thiazole derivatives with α-haloketones under acidic conditions (e.g., H₂SO₄ or FeCl₃). However, acid-sensitive substituents require modified protocols to avoid degradation .
  • One-pot synthesis : Utilizing imidazole-2-thiones, isocyanides, and diethyl azodicarboxylate (DEAD) at room temperature, which avoids harsh conditions and achieves yields >60% .
  • Microwave-assisted synthesis : Reduces reaction time from hours (conventional heating) to 10–15 minutes while improving yields, particularly for derivatives like 5-{[2-(trifluoromethyl)-6-arylimidazo[2,1-b][1,3,4]thiadiazol-5-yl]methylene}thiazolidine-2,4-dione .

Q. How is structural characterization of this compound and its derivatives validated?

Key analytical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments (e.g., trifluoromethyl groups show distinct shifts at ~110–120 ppm in ¹³C NMR) .
  • IR spectroscopy : Identifies functional groups like carboxylic acids (C=O stretch at ~1700 cm⁻¹) and C-F bonds (1000–1300 cm⁻¹) .
  • Elemental analysis : Validates purity by comparing calculated vs. observed C, H, N content .

Intermediate Research Questions

Q. What methodologies are used to evaluate the antitubercular activity of this compound?

  • Microplate Alamar Blue Assay (MABA) : Measures minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv. Derivatives like 6-methylimidazo[2,1-b]thiazole-5-carboxylic acid exhibit MIC values <1 μM, indicating potent inhibition of pantothenate synthase, a key enzyme in bacterial CoA biosynthesis .
  • Enzyme inhibition assays : Quantify IC₅₀ values using recombinant Mtb pantothenate synthase, with results cross-validated via molecular docking to identify binding interactions .

Q. How do substituent modifications impact biological activity?

  • Trifluoromethyl vs. pentafluorosulfanyl groups : SF₅-substituted analogs show enhanced lipophilicity (clogP ~4.5) and improved MIC values (0.004 μM) compared to CF₃ derivatives, likely due to stronger hydrophobic interactions with enzyme pockets .
  • Carboxylic acid vs. amide derivatives : Amidation with 4-iodobenzylamine improves cell permeability while retaining target affinity, as shown in in vitro intracellular efficacy studies .

Advanced Research Questions

Q. How can contradictory data on synthetic yields or bioactivity be resolved?

  • Reaction condition optimization : For example, microwave irradiation (80°C, 15 min) vs. conventional heating (reflux, 15 h) can lead to yield discrepancies due to differences in reaction kinetics and side-product formation .
  • Batch-to-batch variability : Impurities in starting materials (e.g., α-haloketones) may affect reproducibility. LC-MS monitoring of intermediates is recommended .
  • Biological assay standardization : Variability in Mtb strain susceptibility or culture conditions necessitates internal controls (e.g., isoniazid as a reference drug) .

Q. What computational strategies support the design of novel derivatives?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize redox stability for in vivo applications .
  • Molecular docking : Identifies key interactions (e.g., hydrogen bonding with Mtb pantothenate synthase residues Asp149 and His47) to guide substituent selection .
  • QSAR models : Correlate substituent electronegativity (e.g., CF₃, SF₅) with antitubercular activity to prioritize synthetic targets .

Q. How is stereochemical complexity addressed in derivatives?

  • Chiral centers and conformational isomerism : For compounds like perhydroimidazo[1,5-c]thiazole derivatives, ¹H NMR coupling constants and NOESY spectra resolve stereoisomers arising from restricted C-N bond rotation or chirality at specific carbons .
  • X-ray crystallography : Resolves absolute configurations, as demonstrated for imidazo[2,1-b]thiazole-5-carboxamide derivatives bound to target enzymes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid

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